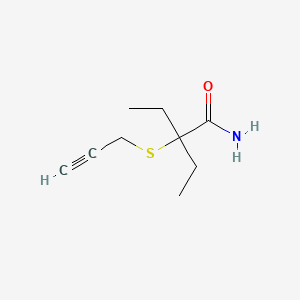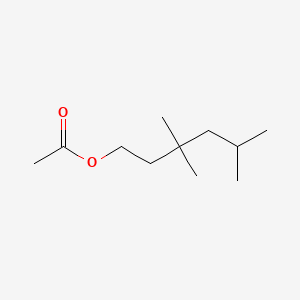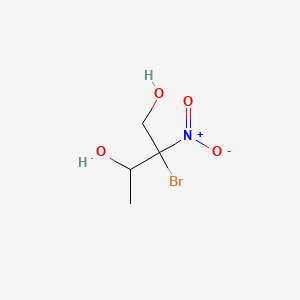
4-(4-Aminobenzyl)-N-ethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Aminobenzyl)-N-ethylaniline is an organic compound that features both an amino group and an ethylaniline group attached to a benzyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminobenzyl)-N-ethylaniline typically involves the reaction of 4-aminobenzyl chloride with N-ethylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-(4-Aminobenzyl)-N-ethylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the compound.
科学研究应用
4-(4-Aminobenzyl)-N-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 4-(4-Aminobenzyl)-N-ethylaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Aminobenzyl alcohol
- 4-Nitrobenzyl alcohol
- N-ethylaniline
Uniqueness
4-(4-Aminobenzyl)-N-ethylaniline is unique due to the presence of both an amino group and an ethylaniline group on the benzyl ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and pharmaceutical research.
属性
CAS 编号 |
51947-46-7 |
|---|---|
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC 名称 |
4-[[4-(ethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C15H18N2/c1-2-17-15-9-5-13(6-10-15)11-12-3-7-14(16)8-4-12/h3-10,17H,2,11,16H2,1H3 |
InChI 键 |
DBQGVUZTTWCNDT-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC=C(C=C1)CC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-5-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13952253.png)
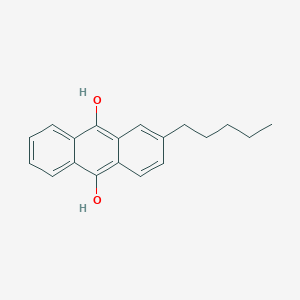
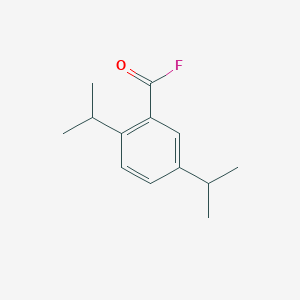
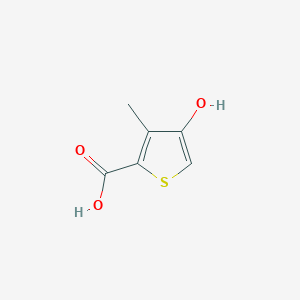
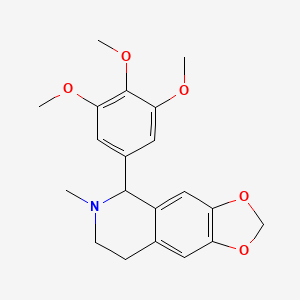


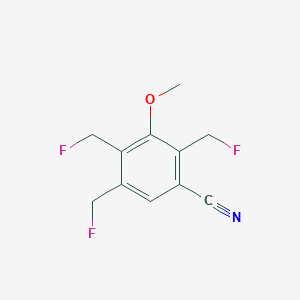
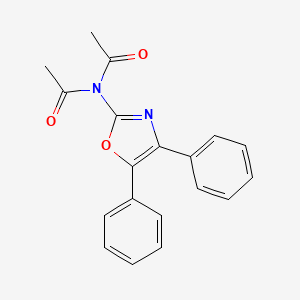
![1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol](/img/structure/B13952307.png)

